KCNQ2 Antagonist Activity of N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide Compared to ML252
In automated patch clamp assays performed on CHO cells expressing human KCNQ2 channels (3 min incubation), N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide exhibited antagonist activity with an IC₅₀ of 2.02 × 10⁴ nM (20.2 µM) as cataloged in ChEMBL (CHEMBL2164061) and BindingDB (BDBM50395509) [1]. This contrasts sharply with the reference KCNQ2-selective inhibitor ML252, which achieves an IC₅₀ of 69 nM under comparable conditions, representing an approximately 293-fold difference in potency [2]. The target compound therefore does not compete on potency; its differentiation lies in its distinct chemotype—the quinoxaline-6-carboxamide scaffold fused to a 2,4'-bipyridin-4-ylmethyl side chain—which may offer alternative binding modes or physicochemical properties relevant to chemical probe development.
| Evidence Dimension | KCNQ2 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.02 × 10⁴ nM (20.2 µM) |
| Comparator Or Baseline | ML252: IC₅₀ = 69 nM for KCNQ2 |
| Quantified Difference | ~293-fold lower potency vs. ML252 |
| Conditions | CHO cells expressing human KCNQ2; automated patch clamp; 3 min incubation |
Why This Matters
This data defines the target compound's KCNQ2 potency tier, enabling rational selection when a quinoxaline-based KCNQ2 antagonist chemotype—rather than a high-potency pyrazolopyrimidine like ML252—is required for SAR exploration.
- [1] BindingDB. BDBM50395509 (CHEMBL2164061): KCNQ2 antagonist IC₅₀ = 2.02×10⁴ nM (automated patch clamp, CHO cells). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395509 (accessed 2026-05-09). View Source
- [2] MedChemExpress. ML252: KCNQ2 inhibitor, IC₅₀ = 69 nM. https://www.medchemexpress.eu (accessed 2026-05-09). View Source
